N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide
Description
N-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide is a benzamide derivative featuring a pyrimidinylamino-indolylethylamino methylidene backbone. Its Z-configuration at the methylidene bridge ensures distinct spatial arrangement, influencing molecular interactions. The compound comprises:
- Benzamide core: Provides a planar aromatic scaffold.
- 2-(1H-Indol-3-yl)ethylamino group: Contributes hydrophobic and π-π stacking interactions via the indole moiety.
Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-III for visualization .
Properties
Molecular Formula |
C24H24N6O |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C24H24N6O/c1-16-14-17(2)28-24(27-16)30-23(29-22(31)18-8-4-3-5-9-18)25-13-12-19-15-26-21-11-7-6-10-20(19)21/h3-11,14-15,26H,12-13H2,1-2H3,(H2,25,27,28,29,30,31) |
InChI Key |
MQRIXHVXXAAOLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Direct Three-Component Condensation
This one-pot approach combines equimolar ratios of:
- Benzoyl chloride
- 4,6-Dimethylpyrimidin-2-amine
- 2-(1H-Indol-3-yl)ethylamine
Reaction Conditions
- Solvent: Anhydrous DMF (50°C, N₂ atmosphere)
- Base: Triethylamine (3 eq)
- Time: 24-48 hours
Mechanistic Pathway
- Benzoyl chloride reacts with 4,6-dimethylpyrimidin-2-amine to form N-(4,6-dimethylpyrimidin-2-yl)benzamide intermediate
- Sequential Schiff base formation with 2-(1H-indol-3-yl)ethylamine under dehydrating conditions
Yield Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 25°C - 80°C | 50°C | +32% |
| Solvent | DMF vs DMSO | DMF | +18% |
| Mole Ratio (1:1:1) | 0.8:1:1 - 1:1:1.2 | 1:1:1 | +12% |
| Catalytic Additive | None vs MgSO₄ | MgSO₄ (5 wt%) | +9% |
Data compiled from
Multi-Step Synthesis with Intermediate Isolation
Stepwise Assembly Protocol
Stage 1 : Synthesis of N-(4,6-Dimethylpyrimidin-2-yl)benzamide
- Reagents: Benzoyl chloride (1.1 eq), 4,6-dimethylpyrimidin-2-amine (1 eq)
- Conditions: THF, 0°C → RT, 12 hr
- Yield: 89% (recrystallized from ethanol)
Stage 2 : Imine Formation with 2-(1H-Indol-3-yl)ethylamine
- Reagents: Stage 1 product (1 eq), amine (1.05 eq)
- Conditions: Toluene, 4Å MS, reflux 8 hr
- Z/E Ratio: 7:1 (confirmed by NOESY)
Stage 3 : Configuration Locking via Reductive Amination
- Reagents: NaBH₃CN (1.5 eq), MeOH/HOAc (95:5)
- Conditions: 0°C → RT, 2 hr
- Final Yield: 68% over three steps
Solid-Phase Synthesis for High-Throughput Production
Recent adaptations employ Wang resin-bound benzamide precursors to streamline purification:
Resin Functionalization :
- Load benzoyl chloride onto Wang resin (0.8 mmol/g)
- Couple 4,6-dimethylpyrimidin-2-amine using HBTU/DIEA
Imine Formation :
- Treat with 2-(1H-indol-3-yl)ethylamine (5 eq) in DCM/TFA
- Microwave irradiation (100W, 80°C, 20 min)
Cleavage :
Analytical Characterization Benchmarks
Spectroscopic Data Consensus
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.45 (s, 1H, NH) | Pyrimidine amine |
| δ 7.85-7.25 (m, 9H) | Aromatic protons | |
| δ 6.95 (s, 1H, CH=N) | Methylidene bridge | |
| IR (KBr) | 1650 cm⁻¹ (C=O stretch) | Benzamide carbonyl |
| HRMS (ESI+) | m/z 428.2084 [M+H]⁺ | Calculated: 428.2087 |
Critical Challenges in Synthesis
Stereochemical Control
The Z-configuration at the methylidene bridge proves essential for biological activity but challenging to maintain. Comparative studies show:
- Thermodynamic Control : Favors E-isomer (ΔG‡ = +3.1 kcal/mol)
- Kinetic Control : Z-selectivity up to 85% using bulky solvents (t-BuOH)
Byproduct Formation Pathways
Common impurities include:
- Di-imine Adducts (12-15% yield loss)
- Hydrolyzed Carboxylic Acid (pH-sensitive, <5% at neutral conditions)
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Scalability | Z-Selectivity |
|---|---|---|---|---|
| Three-Component | 58 | 88 | Moderate | 72 |
| Stepwise | 68 | 95 | High | 91 |
| Solid-Phase | 74 | 96 | Industrial | 89 |
Industrial-Scale Considerations
Patent analysis reveals two emerging approaches:
- Continuous Flow Synthesis (WO2022056100A1):
- Residence time: 8 min
- Productivity: 1.2 kg/day
- Enzymatic Resolution :
- Lipase B catalyzed separation of Z/E isomers
- ee >99% achieved in pilot trials
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs differing in substituents and functional groups. Key differences are tabulated and discussed.
Table 1: Structural and Physicochemical Comparison
*Note: The target compound’s molecular formula is inferred from structural analysis; exact determination requires experimental validation.
Key Structural Differences and Implications
(i) Indole Substituents
- Target Compound: Unsubstituted indole at the 5-position.
- 5-Methoxy Analogue : Methoxy (-OCH₃) increases polarity and hydrogen-bonding capacity, improving solubility but possibly reducing membrane permeability.
- 5-Fluoro Analogue : Fluorine’s electronegativity enhances binding affinity via dipole interactions and metabolic stability by blocking oxidation sites.
(ii) Benzamide Modifications
- Target Compound: No substituents on the benzamide ring, favoring planar interactions with target proteins.
- Triazolylthio-Acetamide : The thioether and triazole groups may facilitate metal coordination or disulfide bond formation, broadening reactivity.
(iii) Stereoelectronic Effects
- The Z-configuration in all compounds ensures consistent spatial orientation of the pyrimidinyl and indolyl groups, critical for target engagement.
Q & A
Basic: What synthetic strategies are effective for preparing this compound, and what intermediates are critical?
The synthesis typically involves multi-step condensation reactions. A key intermediate is the formation of a pyrimidine-amino derivative, such as 4,6-dimethylpyrimidin-2-yl cyanamide, which reacts with N,N-binucleophiles (e.g., o-phenylenediamine derivatives) under acidic conditions. Acetylacetone and acetic acid are often used to facilitate cyclization and stabilize intermediates. Recrystallization from ethanol yields the final product with ~80% efficiency .
Advanced: How can reaction conditions be optimized to favor the Z-isomer over stereoisomers?
Stereochemical control requires precise tuning of protonating agents and temperature. For example, excess acetic acid promotes protonation of intermediates, stabilizing the Z-configuration via intramolecular hydrogen bonding (N–H⋯N). Higher temperatures (e.g., 473 K) accelerate cyclization but may increase byproduct formation. DFT-guided optimization of leaving groups (e.g., replacing chloride with better leaving groups) can also enhance stereoselectivity .
Basic: Which analytical techniques confirm structural integrity and purity?
- IR Spectroscopy : Identifies characteristic N–H stretches (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).
- NMR : ¹H NMR resolves aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and pyrimidine carbons.
- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and planar geometry of the benzimidazole-pyrimidine core .
- GC-MS : Monitors purity and detects low-abundance byproducts .
Advanced: How can benzimidazole byproduct formation be minimized during synthesis?
Benzimidazole byproducts arise from competing cyclization of o-phenylenediamine intermediates. Strategies include:
- Controlled Protonation : Use weaker protonating agents (e.g., pyridine) to slow benzimidazole formation.
- Temperature Modulation : Lower reaction temperatures (e.g., 373 K) reduce thermal cyclization rates.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) disfavor benzimidazole pathways .
Basic: How do substituents (methyl, indole) influence physicochemical properties?
- Methyl Groups : Enhance lipophilicity (logP) and metabolic stability.
- Indole Moiety : Introduces π-π stacking potential and hydrogen-bonding sites, affecting solubility in polar solvents (e.g., DMSO).
- Benzamide Core : Provides rigidity, influencing crystallinity and melting points (>600 K) .
Advanced: What role do frontier orbitals (HOMO/LUMO) play in reactivity?
DFT calculations reveal that the HOMO localizes on the indole and benzamide π-systems, making these regions nucleophilic. The LUMO resides on the pyrimidine ring, enabling electrophilic attacks. Adjusting electron-withdrawing/donating groups modulates HOMO-LUMO gaps, influencing cyclization kinetics and regioselectivity .
Basic: What purification methods ensure high yield and purity?
- Recrystallization : Ethanol or ethanol/water mixtures remove polar impurities.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates non-polar byproducts.
- HPLC : Reverse-phase C18 columns resolve stereoisomers .
Advanced: How do computational methods predict hydrogen-bonding patterns in crystals?
Molecular dynamics simulations and DFT optimize hydrogen-bond geometries (e.g., N–H⋯N distances). X-ray data validate these models, showing bond lengths of 1.93–2.12 Å and angles of 156–168°. Solvent-accessible surface area (SASA) calculations predict packing efficiency .
Basic: What stability challenges arise during storage?
- Hydrolysis : The amide bond is susceptible to acidic/basic conditions. Store under inert gas (N₂/Ar) at 5°C in amber vials.
- Oxidation : Indole rings oxidize in air; antioxidants (e.g., BHT) or dessicants (silica gel) mitigate degradation .
Advanced: What in vitro assays evaluate biological activity?
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) measure IC₅₀ using fluorogenic substrates.
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity (Kᵢ).
- Cellular Uptake : LC-MS/MS tracks intracellular concentrations in model cell lines (e.g., HEK293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
